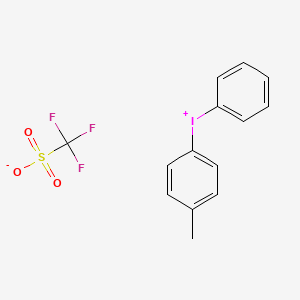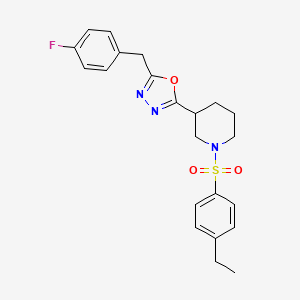
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine compounds typically involves the reaction of phosphine derivatives with nitrogen-containing ligands. The specific synthetic route for this compound might involve:
Starting Materials: Phosphine derivatives, 4-methylphenyl groups, and phenyl groups.
Reaction Conditions: Controlled temperature and pressure, use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Diazaphosphorine compounds can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction to phosphines using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted diazaphosphorine derivatives.
Applications De Recherche Scientifique
1,3,5-Diazaphosphorine compounds have various applications in scientific research:
Chemistry: Used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of complex molecules.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Exploration as potential therapeutic agents due to their unique chemical properties.
Industry: Use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Diazaphosphorine compounds depends on their specific application:
Catalysis: Acts as a ligand to stabilize transition states and facilitate chemical reactions.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazaphosphorine: Similar structure but with nitrogen atoms in place of some carbon atoms.
Phosphorine Oxides: Compounds with similar phosphorus-oxygen bonds.
Phosphines: Compounds with phosphorus-hydrogen bonds.
Propriétés
Numéro CAS |
74607-63-9 |
|---|---|
Formule moléculaire |
C23H25N2OP |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,3-bis(4-methylphenyl)-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-27(26,17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3 |
Clé InChI |
YYULAQOZWKVSII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CN(CP(=O)(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



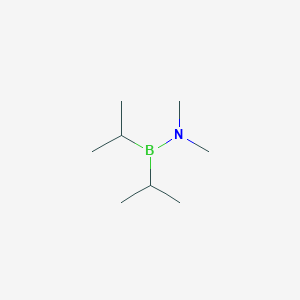
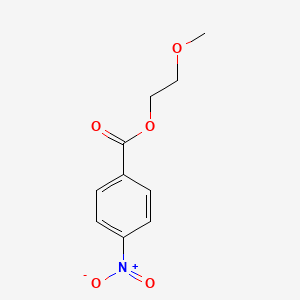
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)


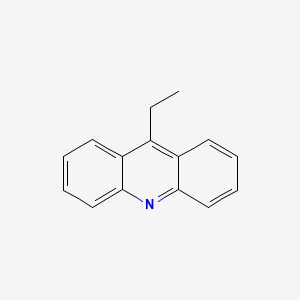
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)


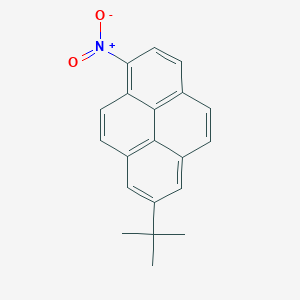
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
